molecular formula C8H7F2NO2 B1470994 Ethyl 2,3-difluoropyridine-4-carboxylate CAS No. 1359828-98-0

Ethyl 2,3-difluoropyridine-4-carboxylate

Cat. No.: B1470994
CAS No.: 1359828-98-0
M. Wt: 187.14 g/mol
InChI Key: AOJMSQNOPRKCOZ-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoropyridine-4-carboxylate is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 on the pyridine ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-difluoroisonicotinate typically involves the esterification of 2,3-difluoroisonicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production methods for ethyl 2,3-difluoroisonicotinate are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-difluoropyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.

    Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products:

Scientific Research Applications

Ethyl 2,3-difluoropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-difluoroisonicotinate is not well-documented. as a fluorinated derivative of isonicotinic acid, it is likely to interact with biological targets similarly to other fluorinated pyridine derivatives. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,3-difluoropyridine-4-carboxylate is unique due to the presence of two fluorine atoms on the pyridine ring. This dual fluorination can significantly impact the compound’s chemical reactivity and biological activity compared to its mono-fluorinated or non-fluorinated counterparts .

Properties

IUPAC Name

ethyl 2,3-difluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJMSQNOPRKCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215225
Record name 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-98-0
Record name 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359828-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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